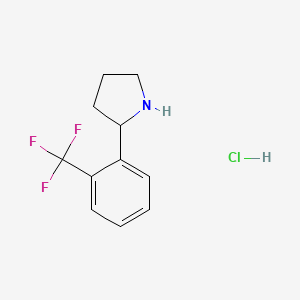

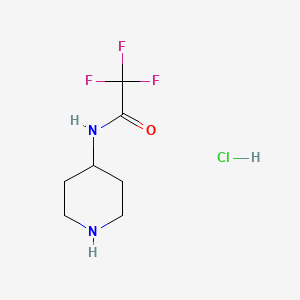

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride

描述

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the CAS Number: 59185-28-3 . It has a molecular weight of 232.63 and its IUPAC name is 2,2,2-trifluoro-N-(4-piperidinyl)acetamide hydrochloride . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.63 . It is typically stored at room temperature , suggesting that it is stable under normal conditions.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride:

Pharmaceutical Research

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride: is widely used in pharmaceutical research due to its potential as a building block for drug development. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers often explore its use in the synthesis of new therapeutic agents targeting various diseases, including neurological disorders and cancer .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the design and synthesis of novel bioactive molecules. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). This makes it a crucial component in the development of drugs with improved efficacy and safety profiles .

Chemical Biology

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride: is used in chemical biology to study the interactions between small molecules and biological systems. Its incorporation into molecular probes allows researchers to investigate cellular processes and protein functions. This application is particularly important for understanding disease mechanisms and identifying potential therapeutic targets .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity and stability make it suitable for various chemical transformations, including nucleophilic substitution and coupling reactions. Researchers utilize it to construct complex organic molecules, which are essential for the development of new materials and pharmaceuticals .

Material Science

In material science, 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is explored for its potential in creating advanced materials. Its unique chemical properties can be leveraged to develop polymers and coatings with enhanced performance characteristics, such as increased durability, chemical resistance, and thermal stability .

Agricultural Chemistry

The compound is also investigated for its applications in agricultural chemistry. It can be used to synthesize agrochemicals, such as herbicides and pesticides, that are more effective and environmentally friendly. The trifluoromethyl group can improve the bioactivity and selectivity of these compounds, leading to better crop protection solutions .

Analytical Chemistry

In analytical chemistry, 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is used as a reference standard and reagent. Its well-defined chemical structure and properties make it suitable for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of analytical results in various research and industrial applications .

Biotechnology

The compound finds applications in biotechnology, particularly in the development of bioconjugates and biomaterials. Its ability to form stable bonds with biomolecules makes it useful for creating functionalized surfaces and scaffolds for tissue engineering and drug delivery systems. This contributes to advancements in regenerative medicine and targeted therapies .

作用机制

安全和危害

The compound has been associated with hazard statements H315, H319, and H335 . These statements suggest that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

2,2,2-trifluoro-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;/h5,11H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZPLJJYVMWODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)